BMS-986118
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Overview
Description
BMS-986118 is a small molecule drug developed by Bristol Myers SquibbThis compound has shown promise in the treatment of type 2 diabetes mellitus by promoting glucose-stimulated insulin secretion .
Preparation Methods
The synthesis of BMS-986118 involves several steps to ensure its potency and selectivity as a GPR40 agonistSpecific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
BMS-986118 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s overall structure and function.
Substitution: This reaction involves replacing one functional group with another, which can enhance or diminish the compound’s activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-986118 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying GPR40 agonists and their synthesis.
Biology: It is used to investigate the role of GPR40 in glucose metabolism and insulin secretion.
Medicine: this compound is being explored as a potential treatment for type 2 diabetes mellitus due to its ability to promote glucose-stimulated insulin secretion without causing hypoglycemia.
Mechanism of Action
BMS-986118 exerts its effects by selectively activating GPR40, a receptor primarily expressed in pancreatic islets and intestinal L-cells. Upon activation, GPR40 enhances glucose-stimulated insulin secretion and incretin release, leading to improved glucose control. The dual mechanism of action involves both insulinotropic and GLP-1 secretory effects, making it a promising candidate for diabetes treatment .
Comparison with Similar Compounds
BMS-986118 is unique among GPR40 agonists due to its high potency and selectivity. Similar compounds include:
LY2922470: Another GPR40 agonist in clinical trials.
P11187: A GPR40 agonist with similar insulinotropic effects.
SHR0534: A compound in preclinical development targeting GPR40.
Compared to these compounds, this compound has demonstrated superior efficacy in promoting glucose-stimulated insulin secretion and incretin release, making it a standout candidate for further development .
Properties
CAS No. |
1610562-74-7 |
---|---|
Molecular Formula |
C25H28ClF3N4O4 |
Molecular Weight |
540.9682 |
IUPAC Name |
2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |
InChI Key |
GKIUHMMLGAMMOO-OITFXXTJSA-N |
SMILES |
COC1=CC(N2CC[C@@H](OC3=CC=C(N4[C@@H](CC(O)=O)[C@H](C)C(C(F)(F)F)=N4)C=C3)[C@H](C)C2)=C(Cl)C=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986118; BMS 986118; BMS986118. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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